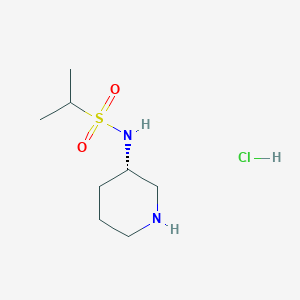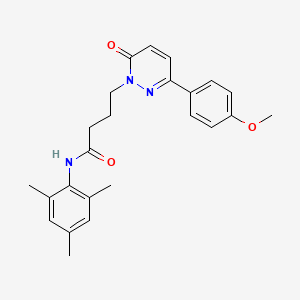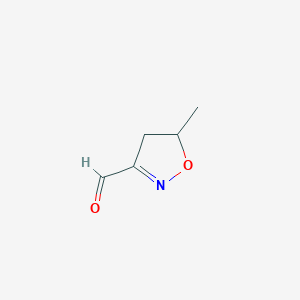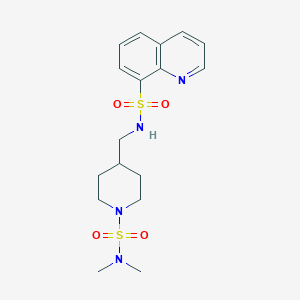![molecular formula C23H19N3O4 B2824481 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-41-5](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Antithrombotic Compounds : A study by Furrer, Wágner, and Fehlhaber (1994) discussed the synthesis of new antithrombotic compounds, including pyrido[4,3-d]pyrimidine-2,4-diones, which are structurally related to the queried compound. These compounds showed favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis of Pyrido[2,3-d]pyrimidinones : Quiroga et al. (1997) synthesized a series of pyrido[2,3-d]pyrimidine-4,7-diones from 6-amino-4-pyrimidones and benzylidene Meldrum's acid derivatives. The structure of these compounds, determined by NMR measurements, indicates a selective orientation in the addition step (Quiroga et al., 1997).
Applications in Pharmacology and Medicine
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of pyrimidine, as anti-inflammatory and analgesic agents. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and had analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Third-Order Nonlinear Optical Properties : Shettigar et al. (2009) studied the third-order nonlinear optical properties of two novel styryl dyes, including a compound structurally similar to the queried chemical. These compounds demonstrated promise as nonlinear optical materials for device applications (Shettigar et al., 2009).
Chemical Synthesis and Reaction Studies
Novel Synthesis Methods : Osyanin et al. (2014) proposed a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are related to the queried compound. This method allows for the preparation of derivatives substituted at a nitrogen atom (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Synthesis of Novel Fused Pyrimidines : Mobinikhaledi, Foroughifar, Javidan, and Amini (2007) synthesized indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives via an intramolecular Friedel-Crafts reaction, demonstrating a method for synthesizing complex pyrimidine structures (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine ring system followed by the introduction of the benzodioxol and methylbenzyl substituents.", "Starting Materials": [ "2-aminopyridine", "2-chloro-4-methylquinazoline", "2-methylbenzyl chloride", "1,3-benzodioxole", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine by reacting 2-aminopyridine with 2-chloro-4-methylquinazoline in the presence of sodium hydride and dimethylformamide.", "Step 2: Reduction of the nitro group in 2-chloro-4-methyl-6-nitropyrido[2,3-d]pyrimidine to form 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine using hydrogen gas and palladium on carbon catalyst.", "Step 3: Protection of the amino group in 2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with acetic anhydride and triethylamine to form 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 4: Reaction of 2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 1,3-benzodioxole in the presence of sodium hydride and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 5: Removal of the acetamido group in 3-(1,3-benzodioxol-5-ylmethyl)-2-acetamido-4-methyl-6-chloropyrido[2,3-d]pyrimidine by reacting with methanol and ethyl acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine.", "Step 6: Introduction of the 2-methylbenzyl group by reacting 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-4-methyl-6-chloropyrido[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of triethylamine and dimethylformamide to form the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |
CAS RN |
902923-41-5 |
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-5-2-3-6-17(15)13-25-21-18(7-4-10-24-21)22(27)26(23(25)28)12-16-8-9-19-20(11-16)30-14-29-19/h2-11H,12-14H2,1H3 |
InChI Key |
PKWYHPUIJIGYBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



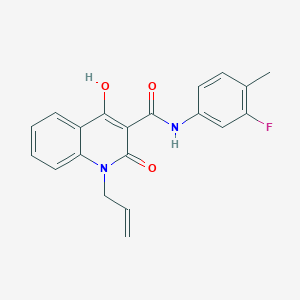
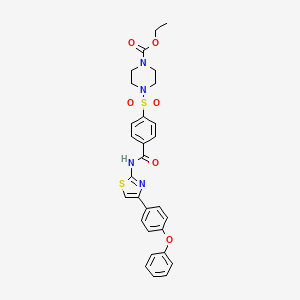
![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)
![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)
